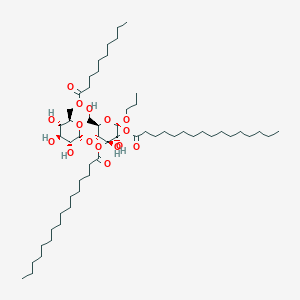
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, also known as DPGG, is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. DPGG is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to inhibit the activity of certain enzymes and to activate immune cells, leading to the suppression of inflammation and the promotion of immune responses.
Efectos Bioquímicos Y Fisiológicos
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of immune responses. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has several advantages for lab experiments, including its ability to modulate immune responses and its potential as a therapeutic agent. However, there are also limitations to using 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol in lab experiments, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action at the molecular level. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.
In conclusion, 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects and has been studied in various scientific research applications. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.
Métodos De Síntesis
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is synthesized through a multi-step process that involves the use of various chemical reagents and enzymes. The synthesis method involves the condensation of palmitic acid and glycerol, followed by the addition of glucose and decanoic acid. The final product is purified through chromatography and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been studied in various scientific research applications, including cancer therapy, infectious diseases, and autoimmune disorders.
Propiedades
Número CAS |
140899-18-9 |
|---|---|
Nombre del producto |
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol |
Fórmula molecular |
C57H106O16 |
Peso molecular |
1047.4 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hexadecanoyloxy-3,4-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C57H106O16/c1-5-9-12-15-18-20-22-24-26-28-31-34-37-40-48(60)72-56(65)53(71-54-52(64)51(63)50(62)46(69-54)44-68-47(59)39-36-33-30-17-14-11-7-3)45(43-58)70-55(67-42-8-4)57(56,66)73-49(61)41-38-35-32-29-27-25-23-21-19-16-13-10-6-2/h45-46,50-55,58,62-66H,5-44H2,1-4H3/t45-,46-,50-,51+,52-,53-,54-,55+,56-,57-/m1/s1 |
Clave InChI |
QHBIQIGMMLORPZ-BASKQFRRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@@]1([C@@H]([C@H](O[C@@H]([C@@]1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCC)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O |
Otros números CAS |
140899-18-9 |
Sinónimos |
1(3),2-dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol dipalmitoyl-GGG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
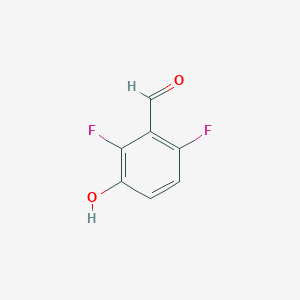
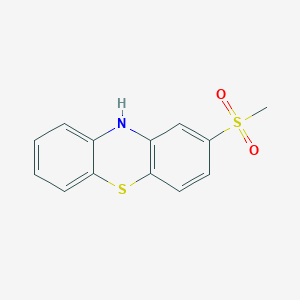

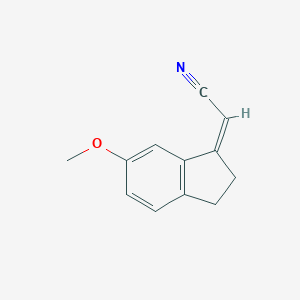

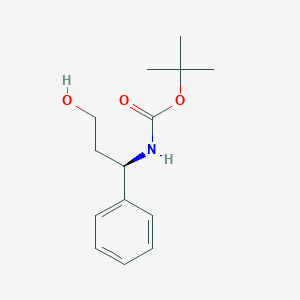
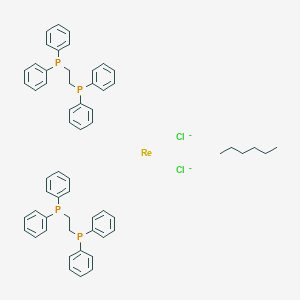
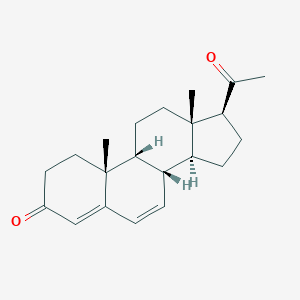
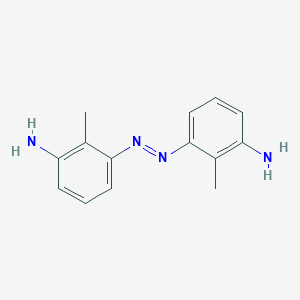
![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)
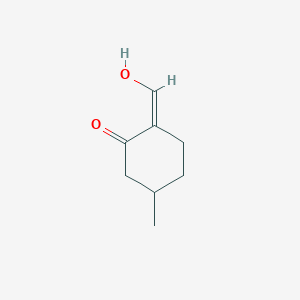
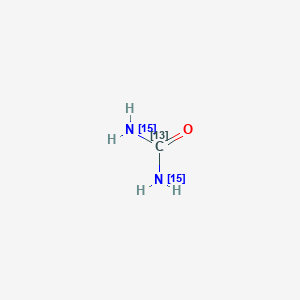
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)